![molecular formula C21H21N3O5 B2570807 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazole-4-carbonitrile CAS No. 946278-54-2](/img/structure/B2570807.png)
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazole-4-carbonitrile
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Description
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Analysis
The compound 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazole-4-carbonitrile is utilized in the synthesis of novel organic compounds. For instance, a similar compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, was synthesized through ring opening and closure reactions, demonstrating the versatile use of furan derivatives in organic synthesis. The synthesized compound's structure was established through elemental analysis and spectral data, underpinning the importance of such compounds in chemical research (Halim & Ibrahim, 2022).
Antimicrobial Activities
Compounds with a similar structure have been investigated for their antimicrobial activities. For example, azole derivatives starting from furan-2-carbohydrazide have shown activity against tested microorganisms. This indicates the potential of furan derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).
Material Science Applications
In material science, related furan derivatives have been used in the study of corrosion inhibition. Pyranopyrazole derivatives, including compounds with methoxyphenyl groups, were investigated as inhibitors for mild steel corrosion, showcasing the practical applications of such compounds in protecting materials against corrosion (Yadav et al., 2016).
Energetic Material Development
Furan derivatives have also been explored in the development of insensitive energetic materials. Compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, synthesized from similar furan-based structures, show moderate thermal stabilities and insensitivity towards impact and friction, making them suitable for use in energetic materials (Yu et al., 2017).
Drug Development
Furan derivatives are significant in drug development, particularly as antiprotozoal agents. Compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt have been synthesized and shown good activity against protozoal infections, illustrating the potential of furan derivatives in medicinal chemistry (Ismail et al., 2004).
properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-25-14-4-6-15(7-5-14)27-13-17-8-9-19(28-17)21-24-18(11-22)20(29-21)23-12-16-3-2-10-26-16/h4-9,16,23H,2-3,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGQZBCIQIZNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4CCCO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazole-4-carbonitrile |
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